![molecular formula C13H10ClF2NO2 B3145988 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one CAS No. 586375-72-6](/img/structure/B3145988.png)
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one
Overview
Description
“3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one” is a chemical compound. It has a molecular formula of C12H8ClF2NO . This compound is related to fluoropyridines, which are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of fluoropyridines, including compounds similar to “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, involves methods such as the Umemoto reaction and the Balts-Schiemann reaction . A practical synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis .Molecular Structure Analysis
The molecular structure of “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one” is characterized by the presence of chlorine, fluorine, and oxygen atoms attached to a pyridinone ring . The presence of these strong electron-withdrawing substituents in the aromatic ring contributes to the compound’s unique properties .Chemical Reactions Analysis
Fluoropyridines, including “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, are usually less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituents . In a related reaction, the chlorine atom in 3-chloro-4,5-difluoropyridine was selectively reduced in a catalytic hydrogenation .Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
- Research on aromatic diamine monomers, closely related to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, has led to the synthesis of novel polyimides. These polyimides exhibit excellent solubility and good thermal stability, which are crucial for high-performance polymer applications (Zhang et al., 2007).
Structural and Reactivity Studies
- A study exploring the synthesis, characterization, and reactivity of a compound structurally similar to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one has provided insights into its potential applications in non-linear optics and as a lead compound for developing new anti-cancer drugs (Murthy et al., 2017).
Catalytic and Antibacterial Applications
- Another related research investigated the catalytic and antibacterial activities of a pyridine-2,6-dicarboxamide derivative. This study is relevant as it highlights the potential of pyridine-based compounds, such as 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, in medicinal and catalytic applications (Özdemir et al., 2012).
Crystal Structure and Spectroscopic Analysis
- Research on the crystal structure and spectroscopic analysis of similar pyridine derivatives contributes to a better understanding of their structural properties and potential applications in various fields, including pharmaceuticals and material science (Shen et al., 2012).
Biocatalysis in Chemical Synthesis
- Studies on biocatalytic preparation of optically active pyridines, akin to 3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one, highlight their applications in asymmetric catalysis, a critical process in the synthesis of pharmaceuticals (Busto et al., 2006).
Future Directions
Fluoropyridines, including “3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one”, have potential applications in various fields. They are used in the synthesis of biologically active compounds, including potential imaging agents for various biological applications . The development of new synthesis methods for fluoropyridines remains a challenging problem, indicating a direction for future research .
properties
IUPAC Name |
3-chloro-4-[(2,4-difluorophenyl)methoxy]-6-methyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO2/c1-7-4-11(12(14)13(18)17-7)19-6-8-2-3-9(15)5-10(8)16/h2-5H,6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGWQUIOJQSKCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)Cl)OCC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,4-difluorobenzyloxy)-6-methyl-1H-pyridin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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